molecular formula C9H9N5 B12910465 5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile CAS No. 75063-65-9

5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile

Cat. No.: B12910465
CAS No.: 75063-65-9
M. Wt: 187.20 g/mol
InChI Key: XFMZVWPAGQRQMZ-UHFFFAOYSA-N
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Description

5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with amino and isopropyl groups, as well as two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,3-dicyanopyrazine with isopropylamine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives where nitrile groups are converted to primary amines.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-6-chloro-2,3-dicyanopyrazine: Similar structure but with a chlorine atom instead of an isopropyl group.

    5,6-Dimethyl-2,3-pyrazinedicarbonitrile: Features methyl groups instead of an amino and isopropyl group.

Uniqueness

5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both amino and isopropyl groups, along with nitrile functionalities, provides a versatile scaffold for further chemical modifications and applications .

Properties

CAS No.

75063-65-9

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

5-amino-6-propan-2-ylpyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C9H9N5/c1-5(2)8-9(12)14-7(4-11)6(3-10)13-8/h5H,1-2H3,(H2,12,14)

InChI Key

XFMZVWPAGQRQMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(N=C1N)C#N)C#N

Origin of Product

United States

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